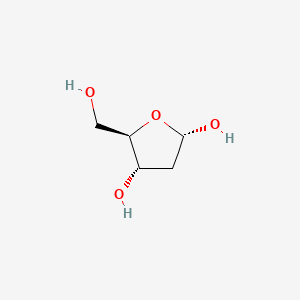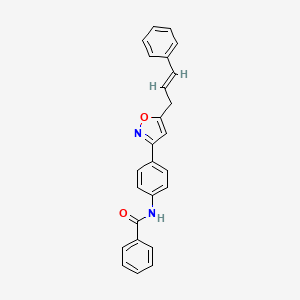![molecular formula C32H51O2P B15209803 Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its unique structural features, which include multiple tert-butyl and isopropyl groups attached to a biphenyl backbone. This compound is often used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
Méthodes De Préparation
The synthesis of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps. . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced back to the phosphine form using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, such as palladium, to form active catalytic species. These species then participate in various catalytic cycles, facilitating reactions like cross-coupling by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can be compared with other similar compounds, such as:
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in similar catalytic applications but with different steric and electronic properties.
Tetramethyl di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Another variant with additional methyl groups, affecting its reactivity and selectivity.
tert-Butyl XPhos: A related compound with similar applications but distinct structural features.
These comparisons highlight the uniqueness of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine in terms of its specific structural attributes and resulting chemical behavior.
Propriétés
Formule moléculaire |
C32H51O2P |
|---|---|
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
ditert-butyl-[2-[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H51O2P/c1-20(2)23-18-22(30(5,6)7)19-24(21(3)4)27(23)28-25(33-14)16-17-26(34-15)29(28)35(31(8,9)10)32(11,12)13/h16-21H,1-15H3 |
Clé InChI |
DBLVBFDKAFEIKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)




![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)






![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
